N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxy-phenylpropyl group and a tolyloxy-acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxy-2-phenylpropylamine with 2-(o-tolyloxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy-phenylpropyl group may interact with enzymes or receptors, modulating their activity. The tolyloxy-acetamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-phenylpropyl)-2-(p-tolyloxy)acetamide
- N-(2-hydroxy-2-phenylpropyl)-2-(m-tolyloxy)acetamide
- N-(2-hydroxy-2-phenylpropyl)-2-(o-methoxyphenoxy)acetamide
Uniqueness
N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxy-phenylpropyl group also imparts distinct physicochemical properties, such as solubility and stability.
Biological Activity
N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide is a synthetic compound belonging to the class of phenoxy acetamides, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several critical functional groups:
- Hydroxy group : Enhances solubility and potential interactions with biological targets.
- Acetamide moiety : Contributes to its pharmacological properties.
- Phenoxy and phenyl groups : Facilitate interactions with various receptors and enzymes.
These structural attributes allow this compound to interact with multiple biological pathways, making it a candidate for therapeutic development.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Studies suggest that the compound can inhibit inflammatory responses, akin to other phenoxy acetamides. Its mechanism may involve modulation of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, which are pivotal in inflammatory pathways .
- Analgesic Effects : The compound has shown promise in alleviating pain, potentially making it useful in pain management therapies. Its analgesic properties are likely linked to its ability to interact with pain-related receptors.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could modulate receptor activities associated with pain and inflammation, leading to reduced symptoms in experimental models.
Case Studies
-
Anti-Arthritic Activity :
This data suggests that higher doses correlate with more significant anti-inflammatory effects.
Treatment Group Dose (mg/kg) Paw Edema Reduction (%) IL-1 Beta Level (pg/mL) TNF-alpha Level (pg/mL) Control - 0 150 200 Compound A 5 45 100 150 Compound A 10 60 80 120
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinities of this compound with various biological targets. These studies indicate strong binding interactions with enzymes involved in inflammation, supporting its potential as an anti-inflammatory agent.
Potential Applications
Given its biological activity, this compound holds promise for:
- Development of Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a lead compound for new anti-inflammatory therapies.
- Analgesics : The analgesic properties could be harnessed for pain relief formulations.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14-8-6-7-11-16(14)22-12-17(20)19-13-18(2,21)15-9-4-3-5-10-15/h3-11,21H,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOFNMMCIPYPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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